Uoamine B
Description
No data is available in the provided evidence to describe "Uoamine B," including its chemical structure, IUPAC name, CAS number, or biological/industrial applications. This suggests one of the following possibilities:
- Misspelling or Terminology Error: "Uoamine B" may be a misspelled or non-standard name. For example, "Rhodamine B" (CAS 81-88-9) is a well-documented fluorescent dye discussed in –19, while "Monoamine Oxidase B" (MAO-B) is an enzyme referenced in . Neither matches "Uoamine B."
Properties
Molecular Formula |
C22H41NO3S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
[(2R,3S,6R)-6-(8-hydroxydodecyl)-2-methylpiperidin-3-yl] (Z)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C22H41NO3S/c1-4-5-12-20(24)13-10-8-6-7-9-11-19-14-15-21(18(2)23-19)26-22(25)16-17-27-3/h16-21,23-24H,4-15H2,1-3H3/b17-16-/t18-,19-,20?,21+/m1/s1 |
InChI Key |
FYOBRHSIFOGQKX-KJCGSYFSSA-N |
Isomeric SMILES |
CCCCC(CCCCCCC[C@@H]1CC[C@@H]([C@H](N1)C)OC(=O)/C=C\SC)O |
Canonical SMILES |
CCCCC(CCCCCCCC1CCC(C(N1)C)OC(=O)C=CSC)O |
Synonyms |
uoamine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Although "Uoamine B" is absent from the evidence, several structurally or functionally related compounds are mentioned. These include:
Table 1: Compounds with Potential Relevance
Key Observations :
Rhodamine B Amine : Shares a "B" designation and amine functional group. It is used in fluorescence-based applications, but its structure (xanthene-based) differs significantly from typical "amine B" compounds like Vitamin B-1 .
Pharmaceutical Reference Standards : describes compounds like "Abacavir Related Compound B," which are used for quality control in drug manufacturing. These are structurally distinct and unrelated to hypothetical amine derivatives .
Naming Conventions : The IUPAC guidelines in emphasize systematic naming, which would clarify ambiguities in compound identification. For example, "Uoamine B" lacks a clear parent structure or substituent description .
Limitations of Available Evidence
Irrelevant Focus on NLP Models : Over 50% of the evidence (e.g., –5) discusses machine learning architectures like BERT and Transformer, which are unrelated to chemical compounds.
No Cross-Referenced Sources: None of the evidence cites peer-reviewed studies or databases (e.g., PubChem, SciFinder) that could validate "Uoamine B" as a known compound.
Recommendations for Future Research
To address the lack of information:
Verify Terminology: Confirm the correct spelling and IUPAC name of "Uoamine B" using standardized chemical databases.
Q & A
Q. How can researchers ensure ethical compliance when studying Uoamine B in biological systems?
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